2-Hexaprenyl-6-methoxy-1,4-benzoquinol
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Overview
Description
All-trans-6-methoxy-2-hexaprenylhydroquinone is a polyprenylhydroquinone in which the polyprenyl substituent is hexaprenyl at C-2; an additional methoxy group is also present at C-6. It is a 2-methoxy-6-all-trans-polyprenylhydroquinone and a member of hydroquinones.
Scientific Research Applications
Scientific Research Applications of 2-Hexaprenyl-6-methoxy-1,4-benzoquinol
Dimerization and Structural Studies
- Dimerization reactions involving similar benzoquinone structures have been studied, revealing the formation of complex compounds like tetrahydroxanthen and dihydro-oxepin derivatives. These studies provide insights into the chemical behavior and potential applications of benzoquinone derivatives in synthesizing new organic compounds with specific properties (Jurd et al., 1979).
Biological Activities and Biosynthesis
- Benzoquinones like this compound are noted for their biological activities. Studies on similar compounds have outlined their presence in plants and their roles in biological processes. For instance, primin, a related compound, is known for its dermatitis-inducing properties and its biosynthesis has been explored in detail (Horper & Marner, 1996).
Role in Ubiquinone Biosynthesis
- Compounds like this compound have been identified as precursors in the biosynthesis of ubiquinones, essential molecules in cellular energy processes. Their role has been demonstrated in various organisms, shedding light on their importance in biochemistry and potential therapeutic applications (Law et al., 1970).
Microwave-Mediated Synthesis
- Advanced synthetic techniques have been employed to create benzoquinone derivatives, paving the way for the production of natural compounds and potential drug candidates. These methods showcase the relevance of such compounds in chemical synthesis and drug discovery (Davis et al., 2005).
Properties
Molecular Formula |
C37H56O3 |
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Molecular Weight |
548.8 g/mol |
IUPAC Name |
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-6-methoxybenzene-1,4-diol |
InChI |
InChI=1S/C37H56O3/c1-28(2)14-9-15-29(3)16-10-17-30(4)18-11-19-31(5)20-12-21-32(6)22-13-23-33(7)24-25-34-26-35(38)27-36(40-8)37(34)39/h14,16,18,20,22,24,26-27,38-39H,9-13,15,17,19,21,23,25H2,1-8H3/b29-16+,30-18+,31-20+,32-22+,33-24+ |
InChI Key |
ZAGWHOPYPMUKOK-FRICUITQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)O)OC)O)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)O)OC)O)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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